molecular formula C19H20N2O6S B11230550 methyl 4-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 4-methyl-3-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11230550
M. Wt: 404.4 g/mol
InChI Key: ATJRRMHJMOAZCW-UHFFFAOYSA-N
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Description

Methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonation reactions, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The amido group is introduced by reacting the intermediate with an appropriate amine or amide under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its benzoxazine core.

Mechanism of Action

The mechanism of action of methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[(2R)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate
  • Methyl 2-({5-[(2S)-6-chloro-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
  • Methyl 2-(6-tert-butyl-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate

Uniqueness

Methyl 3-(4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-4-methylbenzoate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O6S/c1-12-8-9-13(19(23)26-2)10-14(12)20-18(22)17-11-21(28(3,24)25)15-6-4-5-7-16(15)27-17/h4-10,17H,11H2,1-3H3,(H,20,22)

InChI Key

ATJRRMHJMOAZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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